![molecular formula C21H21ClN4O2S B2362378 3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422529-24-6](/img/no-structure.png)

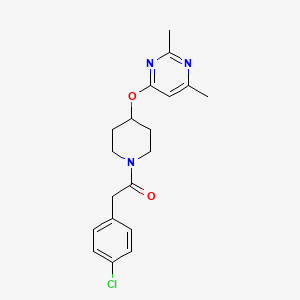

3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

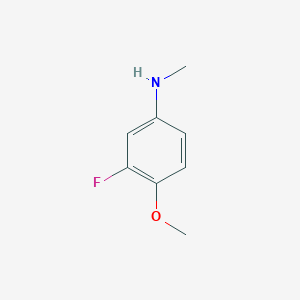

The compound “3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one” is a chemical compound with the molecular formula C21H21ClN4O2S . It has a molecular weight of 428.9 g/mol . The compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The compound has a complex structure that includes a quinazolinone ring, a chlorophenyl group, a methylpiperazine group, and a carbonyl group . The InChI string of the compound is InChI=1S/C21H21ClN4O2S/c1-24-8-10-25 (11-9-24)19 (27)15-4-7-17-18 (12-15)23-21 (29)26 (20 (17)28)13-14-2-5-16 (22)6-3-14/h2-7,12H,8-11,13H2,1H3, (H,23,29) . The Canonical SMILES of the compound is CN1CCN (CC1)C (=O)C2=CC3=C (C=C2)C (=O)N (C (=S)N3)CC4=CC=C (C=C4)Cl .

Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 428.1073748 g/mol . The topological polar surface area is 88 Ų . The compound has a heavy atom count of 29 . Its formal charge is 0 . The complexity of the compound is 647 .

科学的研究の応用

H1-Antihistaminic Activity

Research indicates that derivatives of 3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one have potential as H1-antihistaminic agents. For instance, a study by Alagarsamy and Parthiban (2012) demonstrated that these compounds, particularly compound PC5, show significant protection against histamine-induced bronchospasm in guinea pigs. This compound was found to be more effective and less sedative compared to the standard chlorpheniramine maleate (Alagarsamy & Parthiban, 2012). Similar results were also observed in other studies by the same authors (Alagarsamy, Narendhar, Sulthana, & Solomon, 2014).

Anticancer Properties

Research on the anticancer potential of quinazolinone derivatives has been carried out. Noolvi and Patel (2013) explored the synthesis of novel quinazolinone derivatives and evaluated their efficacy against cancer cell lines, identifying potential candidates for further development as antitumor agents (Noolvi & Patel, 2013).

Diuretic Activity

Research conducted by Maarouf, El‐Bendary, and Goda (2004) investigated the synthesis of quinazolin‐4(3H)‐one derivatives to examine their diuretic effects. They found that some of these compounds, especially those containing a thiadiazole moiety, exhibited significant diuretic activity, presenting a potential avenue for the development of new diuretic agents (Maarouf, El‐Bendary, & Goda, 2004).

Biochemical Studies and Synthesis

Several studies have focused on the synthesis and biochemical properties of quinazolinone derivatives. For instance, Murugesan et al. (2021) conducted a detailed synthesis and spectroscopic study of a related compound, providing insights into its molecular structure and biological activity (Murugesan et al., 2021).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one, followed by the reaction of the resulting intermediate with 4-methylpiperazine-1-carboxylic acid chloride. The final product is obtained by the addition of a base to the resulting intermediate.", "Starting Materials": [ "4-chlorobenzylamine", "2-thioxo-2,3-dihydro-1H-quinazolin-4-one", "4-methylpiperazine-1-carboxylic acid chloride", "Base" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one in the presence of a suitable solvent and a catalyst to form the intermediate 3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one.", "Step 2: Reaction of the intermediate with 4-methylpiperazine-1-carboxylic acid chloride in the presence of a suitable solvent and a base to form the intermediate 3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one.", "Step 3: Addition of a base to the intermediate to obtain the final product, 3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS番号 |

422529-24-6 |

製品名 |

3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |

分子式 |

C21H21ClN4O2S |

分子量 |

428.94 |

IUPAC名 |

3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C21H21ClN4O2S/c1-24-8-10-25(11-9-24)19(27)15-4-7-17-18(12-15)23-21(29)26(20(17)28)13-14-2-5-16(22)6-3-14/h2-7,12H,8-11,13H2,1H3,(H,23,29) |

InChIキー |

KZCCOJSSVNZXEE-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2362295.png)

![2-[(2-Chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362296.png)

![1-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2362298.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2362303.png)

![2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2362312.png)

![2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2362314.png)

![1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2362317.png)